molecular formula C15H18N2O8S B12927960 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B12927960
M. Wt: 386.4 g/mol
InChI Key: YKDNCFTUUKOENT-FMKGYKFTSA-N
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Description

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, including the protection of hydroxyl groups, formation of the glycosidic bond, and acetylation. Common reagents used in these reactions include acetic anhydride, pyridine, and various protecting groups such as silyl ethers.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with enzymes and nucleic acids, providing insights into its potential as a therapeutic agent.

Medicine

In medicine, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation.

Industry

Industrially, such compounds can be used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the termination of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-2-(Hydroxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
  • (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the acetoxymethyl group and the thioxo group, which may confer unique reactivity and biological activity compared to other nucleoside analogs.

Properties

Molecular Formula

C15H18N2O8S

Molecular Weight

386.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26)/t10-,12-,13-,14-/m1/s1

InChI Key

YKDNCFTUUKOENT-FMKGYKFTSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C

Origin of Product

United States

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